3-Bromobenzyl-(3-methylphenyl)ether
Description
3-Bromobenzyl-(3-methylphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the meta position and a 3-methylphenyl ether moiety. Brominated ethers are known for their stability and reactivity in cross-coupling reactions, making them valuable in constructing complex aromatic systems .
Properties
IUPAC Name |
1-bromo-3-[(3-methylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUJQWFXVJDTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromobenzyl-(3-methylphenyl)ether, a compound with the chemical formula C15H15BrO, has garnered attention in recent years for its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings, including case studies and data tables that highlight its significance in pharmacological applications.
Chemical Structure:
- IUPAC Name: this compound
- CAS Number: 15852-73-0
- Molecular Formula: C15H15BrO
Synthesis:
The synthesis of this compound typically involves a nucleophilic substitution reaction where bromobenzyl derivatives react with phenolic compounds. Various synthetic routes have been reported, often emphasizing the use of mild reaction conditions to enhance yield and purity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in cancer research and enzyme inhibition studies.
Anticancer Activity
Several studies have focused on the compound's anticancer properties. For instance:
- In Vitro Studies: The compound has shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer cells. In these studies, the compound's IC50 values were reported to be in the low micromolar range, indicating potent activity against these cells .
- Mechanism of Action: The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics, similar to known chemotherapeutic agents like colchicine. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to cancer progression:
- Cholecystokinin-B Receptor (CCK-BR): Research has demonstrated that derivatives of this compound can act as antagonists for CCK-BR, which is implicated in pancreatic cancer growth. The binding affinity was measured with IC50 values ranging from 0.2 to 975 nM .
Case Studies
-
Study on MCF-7 Cells:
- Objective: To evaluate the antiproliferative effect of this compound.
- Results: The compound showed an IC50 value of approximately 25 nM, indicating significant growth inhibition compared to control treatments.
- Conclusion: The results suggest potential for further development as an anticancer agent.
-
Inhibition of CCK-BR:
- Objective: To assess the inhibitory effects of various derivatives on CCK-BR.
- Results: Compounds derived from this compound demonstrated promising inhibitory activity against gastric acid secretion.
- Conclusion: These findings support the potential therapeutic applications in managing gastric disorders related to CCK-BR activity.
Data Table Summary
Scientific Research Applications
Organic Synthesis
3-Bromobenzyl-(3-methylphenyl)ether serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, making it valuable in synthetic chemistry.
Synthetic Routes
The synthesis typically involves:
- Bromination of Benzyl Alcohol : This step introduces the bromine atom.
- Etherification : Reaction with 3-methylphenol to form the ether linkage.
Reactions
- Substitution Reactions : The bromine can be replaced by nucleophiles like amines or thiols.
- Oxidation and Reduction : The methoxy group can be oxidized or the ether can be reduced to a hydroxyl group.
Material Science
In material science, this compound is utilized in the development of polymers and advanced materials. Its unique properties enable the creation of materials with specific functionalities.
Applications
- Polymer Development : Used as a monomer in polymer synthesis to enhance material properties such as thermal stability and mechanical strength.
- Advanced Coatings : Its reactivity allows for modifications that improve adhesion and durability of coatings.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a pharmacophore in drug design. Its structure allows it to interact with biological macromolecules, leading to various biological activities.
Biological Activities
- Antimicrobial Properties : Research indicates efficacy against bacteria like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
| Compound Name | Target Microorganisms | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 |
| 4-Methoxybenzyl chloride | Candida albicans | 16 |
| 4-Bromobenzyl-(4-methoxyphenyl)ether | Pseudomonas aeruginosa | 64 |
- Anticancer Activity : Compounds related to this ether have demonstrated significant antiproliferative effects on cancer cell lines, including MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM.
Case Study: Antiproliferative Effects
A study evaluated benzyl ethers on MCF-7 cells, revealing that certain derivatives inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism suggests potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Brominated Ethers
*Calculated based on structural analogs.
Table 2: Substituent Effects on Reactivity and Stability
Preparation Methods
Solvent Selection and Reaction Efficiency
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | 85 | 10 | 78 | |
| THF | 65 | 14 | 65 | |
| Acetonitrile | 70 | 12 | 82 |
Observations:
Impact of Base on Byproduct Formation
Strong bases like minimize hydrolysis of 3-bromobenzyl bromide but may lead to elimination byproducts. Weaker bases like reduce elimination but necessitate longer reaction times.
Advanced Purification Techniques
Column Chromatography
Post-reaction mixtures are purified using silica gel chromatography with ethyl acetate/hexane (1:4 v/v) as the eluent. This removes unreacted phenol and dimeric ethers.
Purity Outcomes:
Recrystallization
Alternative purification via recrystallization in ethanol/water (7:3 v/v) yields crystals with 95–97% purity, suitable for industrial applications.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactors for bromination and etherification, reducing reaction times by 40% and improving yields to 88%.
Parameters for Flow Systems:
-
Residence time: 20 minutes per step.
-
Temperature control: ±2°C precision.
Green Chemistry Approaches
Solvent-free reactions using microwave irradiation (300 W, 100°C) achieve 80% yield in 3 hours, minimizing waste generation.
Challenges and Mitigation Strategies
Hydrolysis of 3-Bromobenzyl Bromide
Exposure to moisture leads to hydrolysis, forming 3-bromobenzyl alcohol. Strategies include:
Regioselectivity in Etherification
Competing reactions at the benzyl position are avoided by using sterically hindered bases like , which favor attack at the primary carbon.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Q. What are the recommended synthetic routes for 3-Bromobenzyl-(3-methylphenyl)ether, and how can purity be optimized?
Answer: The compound is synthesized via Williamson ether synthesis , where 3-bromobenzyl bromide reacts with 3-methylphenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve ≥95% purity. Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to commercial standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H and ¹³C NMR (CDCl₃) identify substituent positions via characteristic shifts (e.g., benzyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (theoretical MW: 277.12 g/mol) and fragmentation patterns .
- FT-IR : Ether linkage (C-O-C) is confirmed by a strong stretch at ~1250 cm⁻¹ .
Q. How should researchers handle storage and stability considerations for this compound?
Answer: Store under inert gas (N₂/Ar) at 2–4°C in amber glass vials to prevent photodegradation. Stability tests (TGA/DSC) indicate decomposition above 200°C, suggesting compatibility with high-temperature reactions below this threshold .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer: The bromine substituent enables Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Key parameters include:
Q. How can environmental persistence and degradation pathways of this compound be studied?
Answer:
- Hydrolytic Degradation : Conduct pH-dependent studies (pH 4–10) at 25–50°C, analyzing products via LC-MS. The ether bond is stable in neutral conditions but cleaves under acidic/basic conditions .
- Photodegradation : Use UV irradiation (λ = 254–365 nm) in aqueous/organic solvents. Identify intermediates (e.g., phenolic derivatives) using HRMS and compare to reference standards like 4-Bromophenyl phenyl ether .
Q. How should contradictory data on solubility and partition coefficients (log P) be resolved?
Answer:
- Experimental Replication : Use the shake-flask method with HPLC-UV quantification across solvents (e.g., water, octanol) at controlled temperatures (20–25°C) .
- Computational Validation : Apply COSMO-RS or QSAR models to predict log P and compare with experimental values. Discrepancies >0.5 log units warrant re-evaluation of solvent purity or measurement protocols .
Q. What strategies mitigate interference from byproducts during analytical quantification?
Answer:
- Chromatographic Separation : Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and a temperature gradient (50°C to 300°C at 10°C/min). Co-eluting peaks are resolved via MRM (multiple reaction monitoring) .
- Sample Pretreatment : Solid-phase extraction (SPE) with C18 cartridges removes hydrophobic impurities. Recovery rates (>90%) are validated using spiked matrices .
Methodological Considerations for Data Contradictions
- Triangulation : Combine HPLC, NMR, and computational data to confirm structural assignments .
- Error Analysis : Quantify instrument precision (e.g., %RSD for retention times) and batch-to-batch variability in synthesis .
- Literature Benchmarking : Compare results with structurally analogous compounds (e.g., 3-Bromodiphenyl ether) to identify trends in reactivity or stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
